molecular formula C36H74O13 B3061035 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol CAS No. 3056-00-6

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol

Cat. No.: B3061035
CAS No.: 3056-00-6
M. Wt: 715 g/mol
InChI Key: WMPGRAUYWYBJKX-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms. This compound is part of the polyethylene glycol family, which is known for its versatility and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl group-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed into the system along with the initiator. The reaction conditions are carefully monitored to maintain the desired molecular weight distribution and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various chemical reactions.

    Biology: Employed in the formulation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the development of pharmaceutical formulations, particularly in controlled-release drug delivery.

    Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the transport of drugs across the membrane. The compound’s long chain structure allows it to form stable complexes with other molecules, thereby modulating their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxahexacontan-1-ol
  • 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol

Uniqueness

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol is unique due to its specific chain length and the number of oxygen atoms in its structure. This unique configuration imparts distinct physicochemical properties, such as solubility, viscosity, and reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O13/c1-2-3-4-5-6-7-8-9-10-11-13-38-15-17-40-19-21-42-23-25-44-27-29-46-31-33-48-35-36-49-34-32-47-30-28-45-26-24-43-22-20-41-18-16-39-14-12-37/h37H,2-36H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPGRAUYWYBJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184647
Record name Laureth-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-00-6
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3056-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laureth-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laureth-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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